2-Azabicyclo[4.1.0]hepta-2,4,6-triene
Description
2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a nitrogen-containing bicyclic compound characterized by a seven-membered ring system with bridgehead nitrogen and three conjugated double bonds. Its unique structure confers significant strain and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
591245-14-6 |
|---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-4,6H |
InChI Key |
PFTLPJNGOLBBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC2N=C1 |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| Curtius reaction | DPPA, Et₃N, THF, 0°C → RT | Cyclohexenyl isocyanate |
| Bromination | Br₂, CH₂Cl₂, −20°C | Dibromocyclohexyl carbamate |
| Cyclization | NaH, THF, reflux | 2-Azabicyclo[4.1.0]hepta-2,4,6-triene |
Stereoselective Cyclopropanation of Pyrrolidinones
2-Pyrrolidinones or 3-pyrrolin-2-ones undergo cyclopropanation to form the bicyclic structure:
- Thermal or photochemical conditions : Promote [2+2] or [4+2] cycloadditions, depending on the substituents.
- Stereochemical control : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance regioselectivity during cyclopropanation.
Example Reaction:
$$
\text{3-Pyrrolin-2-one} \xrightarrow{\Delta \text{ or } h\nu} \text{this compound}
$$
Metal-Catalyzed Cyclopropanation
Gold(I) or rhodium(II) catalysts enable cyclopropane ring formation via carbene transfer:
- Diazo compounds : Ethyl diazoacetate (EDA) reacts with alkenes in the presence of [(IPr)AuCl]/NaBArF₄ to generate cyclopropanes.
- Solvent effects : Dichloromethane or toluene optimizes yield and selectivity.
Catalytic Cycle Summary:
- Carbene formation : Diazo decomposition generates a metal-bound carbene.
- Cyclopropanation : Carbene inserts into the alkene π-system, forming the bicyclic structure.
Comparative Analysis of Methods
Mechanistic Insights
- Ring strain : The bicyclo[4.1.0] system’s strain (∼25 kcal/mol) necessitates low-temperature cyclization to prevent rearrangement.
- Conjugation stability : The 2,4,6-triene motif stabilizes the structure via π-orbital overlap, as confirmed by CASSCF/6-31G* calculations.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions, oxidation, and substitution reactions. One notable reaction is its rearrangement via heavy-atom tunneling, which limits its lifetime and observability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include fluorine substituents, which help stabilize the compound by slowing down the tunneling rearrangement . The reactions often require cryogenic conditions to maintain the stability of the compound.
Major Products: The major products formed from reactions involving this compound include cycloheptatetraene and other rearranged bicyclic compounds .
Scientific Research Applications
2-Azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms . In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the synthesis of novel compounds with therapeutic properties . Additionally, the compound’s unique electronic properties make it a subject of interest in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene primarily involves its rearrangement via heavy-atom tunneling. This process allows the compound to transition through a potential energy barrier, even if the energy is too low to overcome the barrier classically . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s high strain energy and unique electronic configuration.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a bicyclic compound characterized by a unique nitrogen atom integrated into its structure. This compound has garnered attention in the field of organic chemistry due to its potential biological activities and reactivity patterns. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound consists of seven carbon atoms, seven hydrogen atoms, and one nitrogen atom. The structure features a strained bicyclic arrangement that contributes to its unique reactivity profile.
| Property | Details |
|---|---|
| Molecular Formula | C7H7N |
| Structure Type | Bicyclic |
| Notable Features | High strain energy; potential for unique chemical transformations |
Synthesis
The synthesis of this compound can be achieved through various methods including cycloaddition reactions and rearrangements involving phenylcarbene intermediates. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets such as enzymes and receptors. The presence of the nitrogen atom in the bicyclic framework allows for potential interactions that can influence cellular pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition zones when tested against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : A study focused on the cytotoxic effects of this compound derivatives on cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Results showed that certain derivatives induced apoptosis in these cell lines through caspase activation pathways.
- Neuroprotective Effects : Preliminary studies suggest that compounds based on this compound may have neuroprotective effects in models of neurodegeneration by modulating oxidative stress responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-Azabicyclo[4.1.0]hepta-1(6),2,4-trien-7-one | Exhibits different reactivity patterns; potential anticancer activity |
| 1-Azabicyclo[4.1.0]hepta-2,4-diene | Notable for its distinct nitrogen positioning; studied for antimicrobial properties |
Q & A
Q. What are the primary synthetic routes for 2-Azabicyclo[4.1.0]hepta-2,4,6-triene?
The compound is synthesized via thermal or photochemical decomposition of precursors such as 7-diazo-7H-benzo[7]annulene. Under controlled conditions, intermediates like carbenes (e.g., 2,3-benzobicyclo[4.1.0]hepta-2,4,6-triene) are trapped and stabilized. Reaction parameters such as temperature, irradiation wavelength, and solvent polarity must be optimized to minimize side reactions .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs 1D (¹H, ¹³C NMR) and 2D NMR techniques (COSY, HSQC, HMBC) to resolve connectivity and stereochemistry. X-ray crystallography is recommended for confirming bicyclic geometry and bond angles, particularly in strained systems. Computational tools like density functional theory (DFT) can validate experimental data .
Q. What spectroscopic methods are used to analyze its stability under varying conditions?
Stability studies combine UV-Vis spectroscopy (to monitor conjugation changes) and dynamic NMR (to assess ring-opening kinetics). For photolytic degradation, time-resolved spectroscopy tracks transient intermediates, while mass spectrometry identifies decomposition byproducts .
Advanced Research Questions
Q. How does the compound’s bicyclic strain influence its reactivity in cycloaddition reactions?
The fused bicyclic system imposes significant angle strain, enhancing reactivity in [2+2] or [4+2] cycloadditions. For example, the triene moiety acts as a diene in Diels-Alder reactions, with regioselectivity governed by electron density distribution (predicted via DFT calculations). Experimental validation requires inert atmospheres and low temperatures to prevent premature degradation .
Q. What computational strategies predict the electronic properties of this compound?
Frontier molecular orbital (FMO) analysis using DFT (e.g., B3LYP/6-311+G(d,p)) identifies nucleophilic/electrophilic sites. Solvent effects are modeled via polarizable continuum models (PCM), while non-covalent interactions are mapped using reduced density gradient (RDG) analysis. These insights guide the design of derivatives for catalytic or supramolecular applications .
Q. How is the compound utilized in pharmacological scaffold development?
Derivatives like tert-butyl (2-(2-azabicyclo[4.1.0]heptan-2-yl)ethyl)carbamate (CAS: 1628734-73-5) serve as precursors for kinase inhibitors. Structure-activity relationship (SAR) studies focus on functionalizing the nitrogen atom or modifying the bicyclic core to enhance binding affinity. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted under physiologically relevant pH and temperature conditions .
Q. What role does this compound play in studying carbene intermediates?
The compound is a model system for investigating carbene rearrangements. Laser flash photolysis generates triplet carbenes, which are characterized via electron paramagnetic resonance (EPR). Competing pathways (e.g., ring expansion vs. hydrogen shifts) are quantified using kinetic isotope effects (KIE) and computational transition-state modeling .
Methodological Considerations
Q. How are contradictions in spectral data resolved for this compound?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Solutions include:
- Purifying samples via preparative HPLC.
- Conducting variable-temperature NMR to identify dynamic processes.
- Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray data .
Q. What experimental precautions are critical for handling this compound?
- Storage under inert gas (argon) at -20°C to prevent oxidation.
- Use of amber glassware to avoid photodegradation.
- Quenching reactive intermediates with methanol or ethyl vinyl ether during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
